molecular formula C7H5BrClFO2S B2571959 (4-Bromo-2-fluorophenyl)methanesulfonyl chloride CAS No. 1178830-06-2

(4-Bromo-2-fluorophenyl)methanesulfonyl chloride

Cat. No.: B2571959
CAS No.: 1178830-06-2
M. Wt: 287.53
InChI Key: LMRPDUQJLGXKNQ-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorophenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C7H5BrClFO2S and its molecular weight is 287.53. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-2-fluorophenyl)methanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-fluorophenyl)methanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c8-6-2-1-5(7(10)3-6)4-13(9,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRPDUQJLGXKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178830-06-2
Record name (4-bromo-2-fluorophenyl)methanesulfonyl chloride
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Foundational & Exploratory

Technical Guide: Solubility Profile of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride

[1]

Executive Summary

(4-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 1178830-06-2) is a specialized benzylic sulfonyl chloride utilized primarily as a building block in the synthesis of sulfonamides and sulfonate esters for medicinal chemistry.[1] Structurally, it features a lipophilic phenyl ring substituted with electron-withdrawing halogens (bromine and fluorine) and a reactive sulfonyl chloride moiety.[1]

Critical Solubility Directive: The solubility of this compound cannot be decoupled from its chemical stability. As a reactive electrophile, it undergoes rapid solvolysis in protic solvents (water, alcohols, amines).[1] Therefore, "solubility" in these media is a misnomer for "decomposition rate." True solubility is observed only in aprotic, anhydrous organic solvents.[1]

Key Solvents:

  • Primary Solvents (High Solubility): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[1]

  • Process Solvents (Moderate Solubility): Toluene, Acetonitrile (MeCN).[1]

  • Incompatible (Reactive) Solvents: Water, Methanol, Ethanol, Dimethylformamide (DMF - potential for Vilsmeier-Haack type side reactions/degradation upon heating).[1]

Physicochemical Context & Structural Analysis

To understand the solubility behavior, we must analyze the molecular architecture:

  • Lipophilic Core: The (4-bromo-2-fluorophenyl)methyl group is highly lipophilic.[1] The halogen substituents (Br, F) increase the LogP compared to the unsubstituted benzyl analog, enhancing affinity for non-polar and moderately polar organic solvents.

  • Reactive Headgroup: The methanesulfonyl chloride (-CH₂SO₂Cl) group is polar but chemically labile.[1] The sulfur atom is highly electrophilic, making the compound susceptible to nucleophilic attack.

Predicted Properties (Based on Structural Analogs):

  • Physical State: Crystalline Solid (Analogous to 4-bromobenzylsulfonyl chloride, MP ~114–118 °C).[1]

  • Polarity: Moderate.

  • Hydrolytic Instability: High.

Solubility & Compatibility Matrix

The following data synthesizes empirical trends from structurally homologous benzylsulfonyl chlorides.

Table 1: Solvent Compatibility and Estimated Solubility
Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)LowIdeal for reactions and extractions.[1]
Chloroform (CHCl₃)Excellent LowGood alternative to DCM; often used in NMR.[1]
Ethers Tetrahydrofuran (THF)Good LowMust be anhydrous and peroxide-free.[1]
2-MeTHFGood LowGreen alternative to THF; better phase separation.[1]
Diethyl EtherModerate LowGood for precipitation/crystallization.
Esters Ethyl AcetateGood LowCommon work-up solvent; stable if dry.[1]
Aromatics TolueneModerate LowExcellent for reflux; solubility increases significantly with heat.
Polar Aprotic Acetonitrile (MeCN)Good LowPreferred for nucleophilic substitution reactions.[1]
DMF / DMSOHigh Moderate Use with caution; exothermic decomposition possible at high temps.
Protic Methanol / EthanolN/A (Reacts) Critical DO NOT USE. Forms methyl/ethyl esters rapidly.[1]
WaterN/A (Reacts) Critical Hydrolyzes to sulfonic acid + HCl gas.[1]

Mechanistic Visualization: Solvation vs. Solvolysis

The following diagram illustrates the divergent pathways the compound takes depending on the solvent choice.

SolubilityPathwaysCompound(4-Bromo-2-fluorophenyl)methanesulfonyl chlorideDCMAnhydrous DCM/THF(Aprotic)Compound->DCM Dissolves In MeOHMethanol/Ethanol(Protic)Compound->MeOH Reacts With WaterWater(Aqueous)Compound->Water Reacts With SolutionStable Solution(Physical Dissolution)DCM->Solution Retains Structure EsterSulfonate Ester(Chemical Reaction)MeOH->Ester Solvolysis AcidSulfonic Acid + HCl(Hydrolysis)Water->Acid Hydrolysis

Caption: Figure 1.[1] Divergent fate of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride in aprotic vs. protic media.

Experimental Protocol: Solubility Determination

Due to the moisture sensitivity of this compound, standard "shake-flask" methods in open air will yield inaccurate results due to hydrolysis.[1] The following protocol ensures data integrity.

Protocol: Inert Atmosphere Saturation Method

Objective: Determine saturation solubility in anhydrous DCM or Toluene.

Materials:

  • (4-Bromo-2-fluorophenyl)methanesulfonyl chloride (>97% purity).[1]

  • Anhydrous solvent (dried over molecular sieves, <50 ppm H₂O).[1]

  • Schlenk line or Glovebox (Nitrogen atmosphere).[1]

  • Syringe filters (0.45 µm PTFE - hydrophobic).[1]

Workflow:

  • Preparation: Oven-dry a 10 mL borosilicate vial and cool under a stream of nitrogen.

  • Saturation: Add 500 mg of the solid compound to the vial.

  • Solvent Addition: Add 1.0 mL of anhydrous solvent via syringe through a septum.

  • Equilibration: Agitate at 25°C for 2 hours. If the solid dissolves completely, add more solid until a suspension persists (saturation).[1]

  • Sampling: Withdraw 0.5 mL of the supernatant using a syringe. Attach a pre-dried PTFE filter and filter into a tared, dry vial.

  • Quantification:

    • Gravimetric: Evaporate solvent under vacuum and weigh the residue.

    • HPLC: Dilute the filtrate immediately into Acetonitrile (anhydrous) and analyze against a standard curve.[1] Note: Do not use aqueous mobile phases for sample preparation; use them only during the run if the gradient is fast, or use non-aqueous reverse phase (NARP) conditions.

Handling & Storage Recommendations

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic and hydrolytically unstable.

  • Handling: Always handle in a fume hood. The hydrolysis product (HCl) is corrosive.[2]

  • Reaction Optimization: When using this reagent for sulfonylation:

    • Use a base scavenger (Triethylamine, Pyridine, or DIPEA) to neutralize the HCl byproduct.[1]

    • Add the sulfonyl chloride as a solution in DCM or THF dropwise to the nucleophile to control exotherms.

Decision Tree: Solvent Selection for Synthesis

SolventSelectionStartSelect Solvent forSulfonylation ReactionSolubilityCheckIs the NucleophileSoluble in Organics?Start->SolubilityCheckYesYesSolubilityCheck->YesNoNo (Water Soluble)SolubilityCheck->NoTempHigh Temp Required?Yes->TempBiphasicUse Biphasic System(DCM/Water + Phase Transfer Cat.)No->BiphasicDCMUse DCM or THF(Standard Conditions)Temp->DCM No (<40°C) TolueneUse Toluene(Reflux Capable)Temp->Toluene Yes (>80°C) MeCNUse Acetonitrile(Polar/Reflux)Temp->MeCN Yes (Polar)

Caption: Figure 2. Solvent selection logic for reactions involving (4-Bromo-2-fluorophenyl)methanesulfonyl chloride.

References

  • PubChem. (4-Bromophenyl)methanesulfonyl chloride (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Organic Syntheses. Methanesulfonyl Chloride (Synthesis and Properties). Org.[1][3][4][5] Synth. 1946, 26,[1] 70. Available at: [Link]

Literature review of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 1178830-06-2). This document is structured for research scientists and process chemists, focusing on the most robust, scalable, and safety-conscious synthetic pathways.

Executive Summary

(4-Bromo-2-fluorophenyl)methanesulfonyl chloride is a critical sulfonylating agent used in the development of sulfonamide-based pharmacophores. Its structural core—containing a benzylic sulfonyl moiety and an ortho-fluorine/para-bromine substitution pattern—renders it highly valuable for structure-activity relationship (SAR) studies, particularly in modulating metabolic stability and lipophilicity.

This guide prioritizes the Sulfonate Salt Method (via sodium sulfite) as the primary route. This pathway offers superior safety and yield profiles compared to direct chlorosulfonation (which lacks regioselectivity) or oxidative chlorination of thiols (which involves odorous intermediates and hazardous oxidants).

Key Compound Data
PropertyValue
Chemical Name (4-Bromo-2-fluorophenyl)methanesulfonyl chloride
CAS Number 1178830-06-2
Molecular Formula C₇H₅BrClFO₂S
Molecular Weight 287.53 g/mol
Physical State White to off-white crystalline solid
Storage Moisture sensitive; store under inert gas at 2–8°C

Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached by disconnecting the sulfonyl chloride bond. The benzylic carbon-sulfur bond is most efficiently formed via nucleophilic substitution of a benzylic halide.

Strategic Pathway Selection
  • Route A (Recommended): Nucleophilic displacement of bromide by sulfite, followed by chlorination.

    • Advantage:[1][2][3] Avoids handling chlorine gas; intermediates are stable salts.

  • Route B (Alternative): Thiol formation followed by oxidative chlorination.[4]

    • Disadvantage:[1] Thiols are prone to disulfide formation and possess potent odors; oxidative conditions can be harsh.

Pathway Visualization (DOT)

SynthesisPathway Start 4-Bromo-2-fluorotoluene Inter1 4-Bromo-2-fluorobenzyl bromide (Key Intermediate) Start->Inter1 Radical Bromination (NBS, AIBN) Inter2 Sodium (4-bromo-2-fluorophenyl) methanesulfonate Inter1->Inter2 Strecker Sulfite Alkylation (Na2SO3, H2O/EtOH) Product (4-Bromo-2-fluorophenyl) methanesulfonyl chloride Inter2->Product Chlorination (SOCl2/DMF or PCl5)

Caption: Logical workflow from the toluene precursor to the final sulfonyl chloride via the sulfonate salt intermediate.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (If not commercially sourced)

Target: 4-Bromo-2-fluorobenzyl bromide (CAS: 76283-09-5)

While the benzyl bromide is commercially available, in-house preparation from 4-bromo-2-fluorotoluene ensures freshness, which is critical as benzyl bromides degrade over time.

  • Reagents: 4-Bromo-2-fluorotoluene (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.05 equiv), CCl₄ or Benzotrifluoride (solvent).

  • Protocol:

    • Dissolve 4-bromo-2-fluorotoluene in anhydrous solvent (0.5 M).

    • Add NBS and AIBN.[5]

    • Reflux (80°C) with vigorous stirring for 4–6 hours. Monitor by TLC/GC for consumption of starting material.[4][6]

    • Critical Step: Filter warm to remove succinimide byproduct.

    • Concentrate filtrate. Recrystallize from hexane/ethanol to obtain the benzyl bromide.

Phase 2: Strecker Sulfite Alkylation (The Sulfonate Salt)

Target: Sodium (4-bromo-2-fluorophenyl)methanesulfonate

This step installs the sulfur atom in the correct oxidation state without using hazardous thiols.

  • Reagents: 4-Bromo-2-fluorobenzyl bromide (1.0 equiv), Sodium Sulfite (Na₂SO₃, 1.2 equiv), Water/Ethanol (1:1 v/v).

  • Protocol:

    • Dissolve Na₂SO₃ in water. Add the benzyl bromide dissolved in ethanol.

    • Reflux the biphasic mixture for 4–8 hours. The mixture typically becomes homogeneous as the reaction proceeds.

    • Validation: Monitor by HPLC. The benzyl bromide peak should disappear.

    • Cool to 0°C. The sodium sulfonate salt often precipitates.

    • If no precipitate forms, concentrate to dryness.

    • Purification: Triturate the solid with cold ethanol or acetone to remove inorganic salts (excess Na₂SO₃/NaBr). Dry the white solid thoroughly under vacuum (P₂O₅ desiccant recommended). Moisture in this salt will destroy the chlorinating agent in the next step.

Phase 3: Chlorination to Sulfonyl Chloride

Target: (4-Bromo-2-fluorophenyl)methanesulfonyl chloride[7]

  • Reagents: Sodium sulfonate salt (from Phase 2), Thionyl Chloride (SOCl₂, excess) OR Phosphorus Pentachloride (PCl₅), Catalytic DMF (N,N-Dimethylformamide).

  • Protocol (SOCl₂ Method - Preferred for mildness):

    • Suspend the dry sulfonate salt in anhydrous CH₂Cl₂ or use neat SOCl₂ if scale permits.

    • Add SOCl₂ (3–5 equiv) and 2–3 drops of DMF (catalyst).

    • Reflux for 3–4 hours. Gas evolution (SO₂) indicates reaction progress.

    • Quenching: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator with a caustic trap).

    • Resuspend residue in CH₂Cl₂. Pour onto ice-water mixture rapidly to wash out inorganic salts.

    • Separate organic layer, dry over MgSO₄, and concentrate.

    • Final Purification: Recrystallize from hexane/CH₂Cl₂ or use flash chromatography (short plug) if necessary.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Moisture Control Strictly Anhydrous (Phase 3)Presence of water during chlorination hydrolyzes the product back to sulfonic acid.
Stoichiometry (Phase 2) 1.1–1.2 eq Na₂SO₃Excess sulfite ensures complete conversion; insufficient sulfite leads to difficult separation of unreacted benzyl bromide.
Temperature (Phase 1) Reflux (~80°C)Too low: Reaction stalls. Too high: Radical polymerization or degradation.
Quenching (Phase 3) < 5°C (Ice bath)Exothermic hydrolysis of excess SOCl₂ can degrade the sulfonyl chloride if not controlled.

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: 4-Bromo-2-fluorobenzyl bromide is a potent lachrymator (tear gas). All operations involving this intermediate must be performed in a high-efficiency fume hood.

  • Corrosive Reagents: POCl₃, SOCl₂, and the final sulfonyl chloride are corrosive and react violently with water.

  • Pressure Build-up: Phase 3 generates SO₂ and HCl gas. Ensure the reaction vessel is vented through a scrubber (NaOH trap).

References

  • PubChem. (2025).[8] (4-Bromo-2-fluorophenyl)methanesulfonyl chloride (Compound Summary). National Library of Medicine. [Link][7]

  • Organic Syntheses. (n.d.). General procedures for the conversion of Sulfonates to Sulfonyl Chlorides. [Link]

Sources

Technical Guide: Storage Conditions and Stability of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride

[1]

Executive Summary

(4-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 1178830-06-2) is a specialized electrophilic building block used in the synthesis of sulfonamides and bioactive small molecules.[1] Structurally, it belongs to the class of benzylsulfonyl chlorides (

1

Unlike direct arylsulfonyl chlorides (


1thermal desulfonylationsulfene formation

This guide defines the rigorous storage protocols required to mitigate these degradation mechanisms, ensuring reagent integrity for drug development applications.[2]

Chemical Profile & Instability Mechanisms[1][3]

Structural Analysis

The stability profile is dictated by two functional motifs:[3]

  • Sulfonyl Chloride Group (

    
    ):  Highly susceptible to nucleophilic attack by water (hydrolysis).[1][4]
    
  • Benzylic Methylene Group (

    
    ): 
    
    • Thermal Risk: Weakens the

      
       bond, making the compound prone to losing 
      
      
      (desulfonylation) to form the corresponding benzyl chloride.
    • Chemical Risk: The protons are acidic (

      
       approx. 10-12 in organic media), allowing for elimination reactions to form transient, highly reactive sulfenes  in the presence of bases.[1]
      
Degradation Pathways

Understanding why the compound degrades is essential for designing storage conditions.

  • Pathway A: Hydrolysis (Moisture Driven) Reaction with atmospheric moisture yields (4-Bromo-2-fluorophenyl)methanesulfonic acid and HCl gas.[1] The HCl autocatalyzes further decomposition and corrodes metal storage components.

  • Pathway B: Desulfonylation (Heat Driven) Upon heating or prolonged storage at ambient temperature, the compound can extrude sulfur dioxide (

    
    ), collapsing into 4-Bromo-2-fluorobenzyl chloride.[1] This is a specific risk for benzylsulfonyl chlorides that does not affect arylsulfonyl chlorides.
    
Visualization of Instability

The following diagram illustrates the competing degradation pathways that storage conditions must prevent.

DegradationPathwaysCompound(4-Bromo-2-fluorophenyl)methanesulfonyl chloride(Active Reagent)SulfonicAcidDegradation Product A:Sulfonic Acid + HCl(Irreversible Hydrolysis)Compound->SulfonicAcid  + Moisture (Fast)  BenzylChlorideDegradation Product B:Benzyl Chloride + SO2(Desulfonylation)Compound->BenzylChloride  Heat (>40°C)  SulfeneIntermediate:Sulfene Species(Highly Reactive)Compound->Sulfene  + Base (Elimination)  MoistureMoisture (H2O)Moisture->SulfonicAcidHeatHeat / Thermal StressHeat->BenzylChlorideBaseBase (e.g., Et3N)Base->Sulfene

Caption: Primary degradation pathways. Storage protocols must block Moisture (Pathway A) and Heat (Pathway B).

Storage Protocols

To maintain purity >97% over extended periods (6+ months), the following "Gold Standard" storage conditions are mandatory.

Environmental Conditions[6]
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows thermal desulfonylation.[1] While 2-8°C is acceptable for active use (weeks), long-term storage requires freezing.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Displaces atmospheric moisture and oxygen.[1] Argon is preferred due to its higher density, forming a "blanket" over the solid.
Humidity < 10% RH (Desiccated) Hydrolysis is the fastest degradation mode.[1] The container must be stored within a secondary desiccated environment.
Light Dark / Amber Glass Halogenated aromatic compounds can be photosensitive, leading to radical debromination or defluorination over time.[1]
Container Specifications
  • Primary Container: Amber glass vial with a PTFE (Teflon) lined screw cap .

    • Warning: Do not use metal caps without a liner, and avoid standard polyethylene (PE) caps if long-term integrity is required, as HCl vapors can permeate or degrade certain plastics.[1]

  • Secondary Containment: Sealed plastic bag or jar containing activated molecular sieves or silica gel packets.

  • Seal: Parafilm or electrical tape around the cap junction is recommended to prevent gas exchange during freezer/thaw cycles.

Handling & Safety Methodology

Safety Profile
  • Hazards: Corrosive (Causes severe skin burns and eye damage), Lachrymator (tear gas effect). Reacts violently with water.

  • PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, lab coat, and fume hood operation are mandatory.

Thawing Protocol (Critical)

A common failure point is opening the cold container immediately upon removal from the freezer, causing condensation to form directly on the reagent.

Protocol:

  • Remove container from -20°C storage.

  • Place in a desiccator or leave on the benchtop for 30–60 minutes .

  • Ensure the outer surface of the vial is dry and at room temperature before opening.

  • Purge the headspace with Argon/Nitrogen immediately after use and before resealing.

Quality Control & Stability Monitoring

Researchers should verify the integrity of the reagent before committing valuable advanced intermediates to a reaction.

Visual Inspection[1]
  • Pass: Free-flowing white to off-white crystalline powder.[1]

  • Fail: Clumping, "wet" appearance, or formation of a liquid phase (indicates hydrolysis to sulfonic acid).

  • Fail: Discoloration (yellow/orange) often indicates thermal decomposition.

Analytical Verification (NMR)

Proton NMR (

1
  • Solvent:

    
     (Dry). Avoid DMSO-
    
    
    if possible, or use immediately, as sulfonyl chlorides can react with DMSO.[1]
  • Diagnostic Signals:

    • Active Reagent: Look for the methylene singlet (

      
      ) typically around 4.8 – 5.2 ppm .[1]
      
    • Hydrolysis Product (Sulfonic Acid): The methylene peak will shift significantly (often upfield) and broaden due to hydrogen bonding.

    • Desulfonylation Product (Benzyl Chloride): Look for a new methylene singlet, typically shifted upfield relative to the sulfonyl chloride (approx. 4.5 ppm).

QC Workflow Diagram

QCWorkflowStartReagent RetrievalVisualVisual Check:Free-flowing?Start->VisualThawEquilibrate to RT(Desiccated)Visual->ThawPassPurifyRecrystallize orDiscardVisual->PurifyFail (Clumped/Wet)NMR1H-NMR Check(CDCl3)Thaw->NMRDecisionPurity > 95%?NMR->DecisionUseProceed to SynthesisDecision->UseYesDecision->PurifyNo

Caption: Quality control decision tree. Visual inspection is the first line of defense against hydrolyzed reagent.

References

  • Fisher Scientific. (2023). Safety Data Sheet: (2-Fluorophenyl)methanesulfonyl chloride. Retrieved February 24, 2026, from [Link]

  • King, J. F., et al. (1981). Organic Sulfur Mechanisms. Hydrolysis of Phenylmethanesulfonyl Chloride. Canadian Journal of Chemistry. (Provides mechanistic grounding for benzylsulfonyl chloride reactivity).
  • Sigma-Aldrich (Merck). (2025).[1] Handling and Storage of Sulfonyl Chlorides. Technical Bulletin. (General protocols for moisture-sensitive electrophiles).

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using (4--Bromo-2-fluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of sulfonamides utilizing (4-Bromo-2-fluorophenyl)methanesulfonyl chloride as a key reagent. Sulfonamides are a cornerstone pharmacophore in drug discovery, exhibiting a wide range of biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, safety considerations, and purification strategies.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a bioisostere of the amide bond and is a privileged scaffold in medicinal chemistry. Its presence in numerous FDA-approved drugs, including antibacterial agents, diuretics, anticonvulsants, and antiretroviral therapies, underscores its therapeutic importance. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. The specific reagent, (4-Bromo-2-fluorophenyl)methanesulfonyl chloride, offers a versatile building block for the synthesis of novel sulfonamide derivatives. The presence of the bromo and fluoro substituents on the phenyl ring allows for further structural diversification through cross-coupling reactions and can modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability.

Reaction Mechanism and Rationale

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

`dot digraph "Sulfonamide Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12];

} ` Caption: General mechanism of sulfonamide formation.

The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, with the chloride ion acting as a leaving group, to form the stable sulfonamide product. The reaction also produces hydrochloric acid (HCl), which is typically neutralized by the addition of a base to drive the reaction to completion and prevent the protonation of the starting amine.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative sulfonamide using (4-Bromo-2-fluorophenyl)methanesulfonyl chloride.

Materials and Reagents
  • (4-Bromo-2-fluorophenyl)methanesulfonyl chloride

  • Primary or secondary amine of choice (e.g., aniline, morpholine, piperidine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine (TEA) or pyridine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for column chromatography

General Procedure for Sulfonamide Synthesis

G

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in an appropriate volume of anhydrous solvent (e.g., DCM or THF).

  • Addition of Base: To the stirred solution, add the tertiary amine base (1.2 to 1.5 equivalents). The choice of base can influence the reaction rate and outcome. Triethylamine is a common and effective choice, while pyridine can sometimes act as a nucleophilic catalyst.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve (4-Bromo-2-fluorophenyl)methanesulfonyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes using a dropping funnel. A slow addition rate is important to maintain temperature control.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed. Reaction times can vary from 2 to 12 hours depending on the reactivity of the amine.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent pair (e.g., ethanol/water).

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of sulfonamides from (4-Bromo-2-fluorophenyl)methanesulfonyl chloride with various amines. These are representative examples, and optimization may be required for specific substrates.

Amine SubstrateBase (eq.)SolventReaction Time (h)Typical Yield (%)Purification Method
AnilinePyridine (1.2)DCM4-685-95Recrystallization (Ethanol/Water)
4-MethoxyanilineTEA (1.5)THF3-590-98Column Chromatography
MorpholineTEA (1.5)DCM2-4>95Direct Precipitation/Filtration
PiperidineTEA (1.5)DCM2-4>95Column Chromatography
N-MethylanilinePyridine (1.2)THF8-1270-85Column Chromatography

Safety and Handling Precautions

Sulfonyl Chlorides: (4-Bromo-2-fluorophenyl)methanesulfonyl chloride is a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage and is a lachrymator.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Amines: Many amines are corrosive, flammable, and toxic.

  • PPE: Wear appropriate gloves, safety glasses, and a lab coat.

  • Handling: Dispense in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a well-ventilated area away from incompatible materials such as strong oxidizing agents.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product formation Inactive sulfonyl chloride (hydrolyzed)Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere.
Low nucleophilicity of the amineIncrease reaction temperature or use a more activating base like pyridine.
Formation of multiple products Di-sulfonylation of primary amineUse a slight excess of the amine (1.05 eq.) and add the sulfonyl chloride slowly at 0 °C.
Side reactions with the solventChoose an inert solvent like DCM or THF.
Difficult purification Amine hydrochloride salt co-precipitatingEnsure thorough washing with 1 M HCl during the workup to remove all basic components.

References

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Chemguide. (n.d.). Amines as Nucleophiles. Retrieved from [Link]

  • Google Patents. (2004). WO2004020401A1 - Synthesis of sulfonamide derivatives.

Advanced Solid-Phase Synthesis Guide: (4-Bromo-2-fluorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Bromo-2-fluorophenyl)methanesulfonyl chloride (CAS: 53531-69-4) is a bifunctional "linchpin" scaffold designed for high-throughput medicinal chemistry. Unlike standard arylsulfonyl chlorides, this benzylsulfonyl derivative offers a unique methylene spacer (


) that alters the spatial orientation of the sulfonamide bond, often improving metabolic stability and target selectivity.

This guide details the solid-phase organic synthesis (SPOS) applications of this compound. It specifically addresses the handling of its reactive sulfonyl chloride moiety to prevent sulfene-mediated side reactions and outlines a validated workflow for late-stage diversification via Palladium-catalyzed cross-coupling at the aryl bromide handle.

Compound Profile & Handling

Chemical Structure: The molecule features three distinct functional zones:

  • Sulfonyl Chloride (

    
    ):  The primary anchor point for nucleophilic attachment to resin-bound amines.
    
  • Methylene Spacer (

    
    ):  Introduces flexibility but increases acidity of 
    
    
    
    -protons (pKa ~12-13), creating a risk of sulfene elimination.
  • Aryl Bromide & Fluorine: The bromine serves as a handle for Suzuki/Buchwald couplings, while the ortho-fluorine modulates electronic properties and lipophilicity.

PropertySpecification
CAS Number 53531-69-4
Molecular Weight 287.53 g/mol
Appearance White to off-white solid
Storage 2–8°C, under Argon/Nitrogen (Moisture Sensitive)
Hazard Corrosive, lachrymator. Hydrolyzes to sulfonic acid and HCl.[1]

Expert Handling Note: Benzylsulfonyl chlorides are prone to sulfene elimination (


) in the presence of strong bases (e.g., Triethylamine), leading to polymerization or oligomerization. Pyridine or 

-Diisopropylethylamine (DIPEA) at low temperatures are the preferred bases for SPOS applications.

Application 1: Resin Loading (Sulfonamide Formation)

This protocol describes the anchoring of the scaffold onto a Rink Amide resin to generate a sulfonamide library.

Mechanistic Insight

Direct nucleophilic substitution is the goal. However, if the base is too strong or added too quickly, the


-proton is abstracted, generating a transient sulfene. This intermediate is highly electrophilic and non-selective. To favor the sulfonamide, we maintain a high local concentration of the amine (resin-bound) and use a milder base profile.
Materials
  • Resin: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g).

  • Solvent: Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF).

  • Reagent: (4-Bromo-2-fluorophenyl)methanesulfonyl chloride (3.0 equiv).

  • Base: Pyridine (anhydrous).

Experimental Protocol
  • Resin Swelling: Place 100 mg of Rink Amide resin in a fritted syringe reactor. Swell in DCM (2 mL) for 30 minutes. Drain.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ), DCM (
    
    
    ).
  • Scaffold Dissolution: Dissolve (4-Bromo-2-fluorophenyl)methanesulfonyl chloride (3.0 equiv relative to resin loading) in dry DCM (1.5 mL).

    • Critical Step: Add Pyridine (4.0 equiv) to this solution immediately before addition to the resin. Do not premix for extended periods.

  • Coupling: Add the solution to the resin. Shake gently at 0°C for the first 30 minutes , then warm to Room Temperature (RT) for 2 hours.

    • Why 0°C? Suppresses sulfene formation kinetics while allowing nucleophilic attack.

  • Washing: Drain the reactor. Wash with DCM (

    
    ), DMF (
    
    
    
    ), and DCM (
    
    
    ).
  • QC Check: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). A negative result (no color) indicates successful capping of the amine.

Application 2: On-Resin Suzuki-Miyaura Diversification

Once anchored, the aryl bromide moiety remains active. The ortho-fluorine atom does not significantly sterically hinder the palladium catalyst, allowing for efficient biaryl synthesis.

Materials
  • Catalyst:

    
     (0.1 equiv) or 
    
    
    
    / XPhos for difficult substrates.
  • Coupling Partner: Aryl Boronic Acid (e.g., Phenylboronic acid) (5.0 equiv).

  • Base:

    
     (aqueous) or 
    
    
    
    (solid).
  • Solvent: Dimethoxyethane (DME) / Ethanol / Water (4:1:1 ratio) is ideal for swelling polystyrene resins while solubilizing inorganic bases.

Experimental Protocol
  • Preparation: To the resin-bound sulfonamide (from App 1), add the Aryl Boronic Acid (5.0 equiv) dissolved in DME (2 mL).

  • Catalyst Addition: Add

    
     (0.1 equiv) in a minimal amount of DME.
    
  • Base Activation: Add

    
     (0.5 mL).
    
  • Reaction: Purge the vessel with Nitrogen/Argon. Seal and heat to 80°C for 12–16 hours with gentle agitation.

    • Note: Microwave irradiation (100°C, 30 min) can replace overnight heating for rapid optimization.

  • Work-up: Drain hot (to prevent precipitation of borates). Wash with hot DMF (

    
    ), Water (
    
    
    
    ), DMF (
    
    
    ), DCM (
    
    
    ), and Methanol (
    
    
    ).
  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours. Collect filtrate and evaporate.[2]
    

Visual Workflows

Diagram 1: Synthetic Pathway

This flowchart illustrates the complete solid-phase campaign, from resin loading to cleavage.

G Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect AmineResin Free Amine Resin (Resin-NH2) Deprotect->AmineResin Coupling Sulfonylation (Scaffold + Pyridine, 0°C) AmineResin->Coupling + Scaffold Intermediate Resin-Bound Bromo-Sulfonamide Coupling->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0), 80°C) Intermediate->Suzuki + Boronic Acid FinalResin Resin-Bound Biaryl Product Suzuki->FinalResin Cleavage Acid Cleavage (95% TFA) FinalResin->Cleavage Product Final Soluble Sulfonamide Cleavage->Product

Caption: Step-by-step solid-phase synthesis workflow transforming Rink Amide resin into a diversified biaryl sulfonamide library.

Diagram 2: The Sulfene Risk (Troubleshooting)

Understanding the competition between productive coupling and sulfene elimination is critical for high yields.

Sulfene Start (4-Bromo-2-fluorophenyl) methanesulfonyl chloride PathA Path A: Direct Attack (Pyridine/Low Temp) Start->PathA Nucleophilic Substitution PathB Path B: Elimination (Strong Base/High Temp) Start->PathB Alpha-Proton Abstraction Product Desired Sulfonamide PathA->Product Sulfene Reactive Sulfene Intermediate [Ar-CH=SO2] PathB->Sulfene Sulfene->Product Amine Trapping (Racemic/Slow) SideProducts Oligomers / Sulfonates (Low Purity) Sulfene->SideProducts Polymerization

Caption: Mechanistic bifurcation showing how strong bases trigger sulfene formation, leading to impurities.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Loading Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Use fresh reagent. Minimize air exposure.[3][4]
Impurity Profile (Oligomers) Sulfene FormationSwitch base from TEA/DIPEA to Pyridine. Perform addition at 0°C.
Incomplete Suzuki Coupling Catalyst Poisoning / StericsDegas solvents thoroughly (O2 removal). Increase Temp to 90°C or switch to Pd2(dba)3/SPhos.
Resin Coloration (Dark) Pd PrecipitationWash resin with 0.05M sodium diethyldithiocarbamate in DMF after coupling to remove Pd black.

References

  • Organic Syntheses. (1955). Benzenesulfonyl chloride.[2][5][6][7] Org. Synth. Coll. Vol. 1, 504. Retrieved from [Link]

  • Kubota, K., et al. (2022).[8] Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki–Miyaura Cross-Coupling. Synlett. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for (4-Bromo-2-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing or utilizing this highly reactive intermediate. The following content provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions, with a core focus on mitigating and preventing hydrolysis—the primary degradation pathway for this compound.

Frequently Asked Questions (FAQs)
Q1: What is (4-Bromo-2-fluorophenyl)methanesulfonyl chloride and why is its stability a concern?

(4-Bromo-2-fluorophenyl)methanesulfonyl chloride is a complex organic compound used as a building block in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. Its structure contains a highly electrophilic sulfonyl chloride (-SO₂Cl) group attached to a substituted benzyl ring. This functional group is exceptionally reactive and prone to nucleophilic attack, especially by water. Hydrolysis not only consumes the starting material, leading to significantly lower yields, but it also forms the corresponding sulfonic acid, which can complicate downstream purification processes[1][2].

Q2: What is the chemical mechanism of hydrolysis for this compound?

The hydrolysis of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride, like other primary alkanesulfonyl and benzylic sulfonyl chlorides, predominantly proceeds through a bimolecular nucleophilic substitution (S_N2-type) mechanism under neutral conditions[3][4]. A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion[5].

Under basic (alkaline) conditions, the reaction is significantly accelerated. This is due to the presence of the hydroxide ion (OH⁻), which is a much stronger nucleophile than water[6]. In some cases with related phenylmethanesulfonyl chlorides, basic conditions can also promote a competing elimination-addition pathway via a highly reactive "sulfene" intermediate (PhCH=SO₂), though direct substitution often remains a dominant route[3][7].

Caption: S_N2-type hydrolysis of a sulfonyl chloride.

Q3: What are the common signs that my sulfonyl chloride is undergoing hydrolysis?

Identifying hydrolysis early is key to salvaging an experiment. Look for these indicators:

  • Formation of a Precipitate: The resulting (4-Bromo-2-fluorophenyl)methanesulfonic acid has different solubility properties than the sulfonyl chloride and may precipitate from organic solvents.

  • Phase Separation Issues: During an aqueous workup, the formation of the more polar sulfonic acid can lead to emulsions or difficulty in separating the organic and aqueous layers.

  • Analytical Discrepancies:

    • TLC: Appearance of a new, more polar spot that stays at the baseline.

    • NMR: In an aprotic solvent like CDCl₃, you may see new peaks corresponding to the sulfonic acid, and potentially a decrease in the integral of the characteristic benzylic protons (-CH₂-) of your starting material.

    • LC-MS: A new peak in the chromatogram with a mass corresponding to the sulfonic acid (M-Cl+OH).

  • Gas Evolution: Hydrolysis produces HCl, which may be observed as gas bubbles, especially if a base is present to neutralize it[1][8].

Troubleshooting Guide: Hydrolysis During Synthesis

This section addresses common problems encountered during the synthesis and handling of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride.

Problem / Observation Potential Cause Recommended Solution & Scientific Rationale
Low reaction yield; significant amount of a water-soluble byproduct detected. Hydrolysis during the reaction. 1. Ensure Rigorously Anhydrous Conditions: All solvents must be dried using standard techniques (e.g., distillation from a drying agent or passing through activated alumina). All glassware must be oven-dried (>100 °C) and cooled under an inert atmosphere or in a desiccator. Rationale: Water is the primary reactant for hydrolysis. Its exclusion is the most critical preventative measure[1][5]. 2. Use an Inert Atmosphere: Conduct the entire reaction under a positive pressure of dry nitrogen or argon. Rationale: This prevents atmospheric moisture from entering the reaction vessel[1][8].
Reaction mixture becomes cloudy or forms a precipitate during aqueous workup. Hydrolysis during extraction/washing. 1. Work Quickly and at Low Temperature: Perform all aqueous washes at 0-5 °C (ice bath). Minimize the contact time between the organic layer containing your product and the aqueous phase[6]. Rationale: The rate of hydrolysis is temperature-dependent. Lowering the temperature significantly slows down the reaction kinetics[1][6]. 2. Use Cold Brine for Washes: Use cold, saturated aqueous sodium chloride (brine) for the final washes. Rationale: Brine reduces the solubility of organic compounds in the aqueous layer (the "salting-out" effect), driving your product into the organic phase and away from water[6].
Product degrades during solvent evaporation (rotovap). Residual water in the organic phase. 1. Thoroughly Dry the Organic Layer: Use an appropriate amount of a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), before filtration and solvent evaporation. Rationale: Drying agents remove trace amounts of dissolved water from the organic solvent, preventing hydrolysis as the product becomes more concentrated[6].
Significant product loss when using a basic wash (e.g., NaHCO₃) to neutralize acid. Base-catalyzed hydrolysis. 1. Avoid Basic Washes if Possible: If neutralization is not strictly necessary, wash with cold water and/or brine only. Rationale: The hydroxide ion (in equilibrium in basic solutions) is a far more potent nucleophile than water, dramatically accelerating the rate of hydrolysis[6]. 2. If Neutralization is Essential: Perform the basic wash extremely quickly at 0 °C with vigorous stirring to minimize contact time. Immediately separate the layers.
Product appears discolored (brown/black) after synthesis. Thermal or radical-mediated decomposition. 1. Maintain Low Reaction Temperatures: Many reactions involving sulfonyl chlorides should be run at temperatures below 30 °C to prevent side reactions[1]. Rationale: Higher temperatures can promote alternative decomposition pathways beyond simple hydrolysis.
Preventative Protocols & Best Practices

Proactive measures are more effective than reactive troubleshooting. Integrate the following protocols into your workflow.

Protocol 1: Rigorous Anhydrous Reaction Setup

This protocol is essential for any reaction where (4-Bromo-2-fluorophenyl)methanesulfonyl chloride is either formed or used as a reactant.

Anhydrous_Setup Figure 2: Workflow for Anhydrous Reaction Setup start Start dry_glassware Oven-dry all glassware (>100°C for 4h) start->dry_glassware cool_inert Cool glassware under dry N₂ or Ar stream dry_glassware->cool_inert assemble Assemble apparatus while still warm under N₂ flow cool_inert->assemble add_solvents Add anhydrous solvents and reagents via syringe assemble->add_solvents run_reaction Run reaction under positive N₂ pressure add_solvents->run_reaction end Proceed to Workup run_reaction->end

Caption: Recommended workflow for setting up an anhydrous reaction.

Step-by-Step Methodology:

  • Place all necessary glassware (flasks, condenser, dropping funnel) in an oven at >100 °C for at least 4 hours.

  • While still warm, assemble the glassware under a positive flow of dry nitrogen or argon.

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Use freshly dried, anhydrous solvents. If using solvents from a bottle, use a dry syringe/cannula to transfer them.

  • Add all reagents carefully, ensuring they are also anhydrous[1].

  • Maintain a positive pressure of the inert gas throughout the reaction, typically by using a bubbler system.

Protocol 2: Optimized Aqueous vs. Non-Aqueous Workup

Choosing the correct workup procedure is critical for preserving the sulfonyl chloride.

Workup_Decision Figure 3: Decision Tree for Post-Reaction Workup start Reaction Complete check_salts Are inorganic salts the primary byproduct? start->check_salts non_aqueous Non-Aqueous Workup check_salts->non_aqueous Yes aqueous Aqueous Workup (Optimized) check_salts->aqueous No / Other Impurities filter_silica Filter reaction mixture through a plug of silica gel or celite. non_aqueous->filter_silica evaporate Evaporate solvent filter_silica->evaporate final_product Isolated Product evaporate->final_product quench Quench reaction mixture in ice-cold water/brine. aqueous->quench extract Extract swiftly with organic solvent (2-3x). quench->extract dry Dry combined organic layers with MgSO₄. extract->dry dry->evaporate

Caption: Logical flow for selecting an appropriate workup method.

  • Non-Aqueous Workup (Preferred): If the primary byproducts are salts, a non-aqueous workup is ideal. After the reaction, the mixture can be concentrated and then passed through a short plug of silica gel, eluting with a non-polar solvent. This effectively removes salts without exposing the product to water[6][9].

  • Optimized Aqueous Workup (If Necessary):

    • Prepare a separation funnel with ice-cold water or, preferably, brine.

    • Pour the reaction mixture into the funnel and immediately begin extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Perform the extraction rapidly. Do not let the layers sit for extended periods.

    • Combine the organic extracts and wash once more with cold brine.

    • Immediately dry the organic layer over a generous portion of MgSO₄, stir for 5-10 minutes, filter, and evaporate the solvent under reduced pressure.

Analytical Characterization and Detection of Hydrolysis

A multi-faceted analytical approach is required to confirm the identity and purity of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride and to detect its sulfonic acid byproduct.

Technique Purpose Key Observables for Sulfonyl Chloride Evidence of Hydrolysis (Sulfonic Acid)
¹H & ¹³C NMR Structural Elucidation & PurityA characteristic singlet for the -CH₂- protons. Aromatic signals consistent with the substitution pattern. Use aprotic solvents (CDCl₃, Acetone-d₆)[10].Appearance of a new -CH₂- signal, often shifted. Broad peak for the acidic -SO₃H proton.
FT-IR Functional Group IDStrong, characteristic absorption bands for S=O stretching (approx. 1370 & 1180 cm⁻¹) and S-Cl stretching (approx. 600-700 cm⁻¹)[10].Broad O-H stretch (approx. 3200-3600 cm⁻¹). S=O bands may shift slightly. Disappearance of the S-Cl band.
LC-MS Purity Assessment & Impurity IDA single major peak. Mass spectrum shows a characteristic M⁺ and M+2 isotopic pattern in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl[10].A new, typically more polar (earlier eluting on reverse phase) peak. The mass will correspond to the loss of Cl and addition of OH (M-18.5).
HPLC-UV Quantification & PurityA validated reverse-phase HPLC method (e.g., C18 column, Acetonitrile/Water mobile phase) is excellent for determining purity as a percentage area[11][12].A distinct, resolved peak for the sulfonic acid impurity, allowing for accurate quantification.
References
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support. 1

  • BenchChem. (2025). Technical Support Center: Preventing Hydrolysis of Pyrazine-2-sulfonyl chloride during Workup. BenchChem Technical Support. 6

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical Articles. 5

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868.

  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2559-2567.

  • Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058.

  • Mac-Safe. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride? Mac-Safe Blog. 13

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749.

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical Articles. 8

  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem Technical Support. 10

  • Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 983–986.

  • BenchChem. (2025). Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. BenchChem Technical Support. 14

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4).

  • ChemicalBook. (2025). SULFONYL CHLORIDE, POLYMER-BOUND Chemical Safety Data Sheet.

  • Demas, M., et al. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents, FR2795723A1.

  • ScienceMadness Wiki. (2023). Sulfuryl chloride.

  • Malet-Sanz, L., Madrzak, J., Ley, S. V., & Baxendale, I. R. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(23), 5324-5327.

  • ChemicalBook. (n.d.). 4'-BROMO-2'-FLUOROBIPHENYL-4-SULFONYL CHLORIDE synthesis.

  • Cheprakov, A. V., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 86(4), 3681–3702.

  • Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate.

  • Google Patents. (2019). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. CN109298092B.

  • Patsnap. (2022). Method for detecting content of pyridine-3-sulfonyl chloride. Eureka.

Sources

Improving yield in sulfonylation reactions with (4-Bromo-2-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Bromo-2-fluorophenyl)methanesulfonyl chloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (4-Bromo-2-fluorophenyl)methanesulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers encountering challenges in sulfonylation reactions with this specific and highly reactive reagent. The insights provided herein are based on established principles of organic chemistry and best practices in synthetic methodology.

Frequently Asked Questions (FAQs)

Q1: What makes (4-Bromo-2-fluorophenyl)methanesulfonyl chloride a potentially challenging reagent?

A1: (4-Bromo-2-fluorophenyl)methanesulfonyl chloride is a benzylic sulfonyl chloride. The sulfur atom is highly electrophilic due to the presence of two oxygen atoms, a chlorine atom, and the electron-withdrawing effects of the 4-bromo and 2-fluoro substituents on the phenyl ring.[1] This high reactivity makes it an efficient sulfonylation agent but also renders it highly susceptible to hydrolysis from trace moisture in solvents, reagents, or on glassware.[2][3] Its primary decomposition pathway is hydrolysis to the corresponding sulfonic acid, which can complicate reactions and purification.[3]

Q2: How should I properly store and handle this sulfonyl chloride?

A2: Due to its moisture sensitivity, (4-Bromo-2-fluorophenyl)methanesulfonyl chloride should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2][3] A desiccator is highly recommended for long-term storage. When handling the reagent, use dry solvents and glassware, and minimize its exposure to the ambient atmosphere.[2] It is advisable to work quickly and in a fume hood, as it is also a lachrymator and corrosive upon decomposition.[4]

Q3: My nucleophile (alcohol or amine) is sterically hindered. What can I do to improve the reaction rate?

A3: For sterically hindered or weakly nucleophilic substrates, reaction rates can be significantly enhanced by adding a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP).[3][5] DMAP acts as a potent nucleophilic catalyst by first reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[5][6] This intermediate is much more susceptible to attack by the alcohol or amine than the sulfonyl chloride itself.[5]

Q4: Can I use pyridine as both the base and the solvent?

A4: While pyridine can be used, it is often not the ideal choice. At elevated temperatures, pyridine can react with the newly formed sulfonate ester to produce a chlorinated byproduct, which reduces the yield of the desired product.[3] A more common and often safer approach is to use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific experimental problems in a cause-and-solution format.

Problem 1: Low or No Yield of the Desired Sulfonate/Sulfonamide

This is the most common issue, often stemming from reagent quality, reaction conditions, or competing side reactions.

  • The Chemistry: The primary culprit is often hydrolysis. (4-Bromo-2-fluorophenyl)methanesulfonyl chloride reacts with water to form the corresponding sulfonic acid and HCl.[2] This inactive sulfonic acid will not participate in the desired reaction, leading to a significant drop in yield.

  • How to Diagnose: If the bottle of sulfonyl chloride is old or has been opened multiple times, hydrolysis is highly likely. You can perform a small-scale control reaction with a simple, reliable nucleophile (e.g., benzylamine) to test its activity.[3]

  • Solutions:

    • Use Fresh Reagent: The most reliable solution is to use a new, unopened bottle of the sulfonyl chloride.

    • Strict Anhydrous Technique: Ensure all glassware is oven- or flame-dried.[7] Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle all reagents under an inert atmosphere.[2]

  • The Chemistry: The base serves two critical roles: it neutralizes the HCl byproduct generated during the reaction and, in the case of alcohols, it may deprotonate the nucleophile to increase its reactivity.[1] If the base is too weak or if an insufficient amount is used, the reaction mixture will become acidic, which can protonate your amine nucleophile, rendering it unreactive.

  • How to Diagnose: Monitor the reaction mixture's pH (using wetted pH paper on a sample taken from the reaction). If it becomes acidic, this is a likely issue.

  • Solutions:

    • Base Selection: Triethylamine (Et₃N) is a standard, effective, non-nucleophilic base.[3] Pyridine is a weaker base than triethylamine and can sometimes be less effective.[8][9][10][11] For very sensitive substrates, a more hindered base like diisopropylethylamine (DIPEA) can be used.

    • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete neutralization of HCl.[3]

  • The Chemistry: While many sulfonylation reactions proceed readily at 0 °C or room temperature, sterically hindered or electronically deactivated nucleophiles may require more energy to react.

  • How to Diagnose: Monitor the reaction progress by Thin Layer Chromatography (TLC).[12][13][14][15] If you see the starting material being consumed very slowly or not at all, the reaction may be too cold.

  • Solutions:

    • Gradual Warming: After adding the sulfonyl chloride at 0 °C, allow the reaction to slowly warm to room temperature.[3]

    • Gentle Heating: If the reaction is still sluggish at room temperature, gentle heating (e.g., to 40 °C in DCM) can be attempted. Monitor carefully for any signs of decomposition (e.g., color change).[16]

Problem 2: Multiple Products Observed (Side Reactions)

The appearance of unexpected spots on a TLC plate indicates the formation of byproducts.

  • The Chemistry: When reacting with secondary or tertiary alcohols, the basic conditions required for sulfonylation can promote a competing E2 elimination reaction, forming an alkene instead of the desired sulfonate ester.

  • How to Diagnose: Characterization of the byproduct by NMR or GC-MS will show signals corresponding to an alkene.

  • Solutions:

    • Lower Temperature: Maintain a low reaction temperature (e.g., 0 °C or even -20 °C) to favor the substitution pathway over elimination.[3]

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA. Avoid stronger, more hindered bases that are known to promote elimination.

  • The Chemistry: Primary amines can react twice to form a di-sulfonylated product, R-N(SO₂R')₂. This is more likely if an excess of the sulfonyl chloride is used.

  • How to Diagnose: The byproduct will have a different Rf on TLC and a mass corresponding to the addition of two sulfonyl groups.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the amine or a controlled amount of the sulfonyl chloride (1.0-1.1 equivalents).[3]

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature to maintain a low instantaneous concentration of the electrophile.[3]

Problem 3: Difficult Workup or Product Isolation

Challenges often arise after the reaction is complete, during the quenching and extraction phases.

  • The Chemistry: Highly polar sulfonamides or sulfonate esters may have significant solubility in the aqueous layer, leading to low recovery during extraction.

  • How to Diagnose: After extraction, spot a sample of the aqueous layer on a TLC plate. If you see your product, this is the issue.[17]

  • Solutions:

    • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (brine).[3] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds.

    • Use a More Polar Solvent: Switch the extraction solvent from DCM to a more polar one, such as ethyl acetate.[3]

  • The Chemistry: Emulsions are common when basic organic compounds (like excess amine) and acidic aqueous solutions are mixed vigorously.

  • How to Diagnose: A thick, stable layer forms between the organic and aqueous phases in the separatory funnel that does not separate upon standing.

  • Solutions:

    • Add Brine: Adding a saturated solution of NaCl can often help break the emulsion.[3]

    • Filter through Celite: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.[3]

Visual Guides and Protocols

Troubleshooting Workflow for Low-Yielding Sulfonylation

The following diagram provides a logical decision-making process for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow start Low or No Yield Observed check_reagents Are reagents (especially sulfonyl chloride) fresh and anhydrous? start->check_reagents check_conditions Are reaction conditions (base, temp, time) appropriate for the substrate? check_reagents->check_conditions Yes solution_reagents Use fresh sulfonyl chloride. Employ strict anhydrous techniques. check_reagents->solution_reagents No check_side_reactions Is there evidence of side reactions (TLC)? check_conditions->check_side_reactions Yes solution_conditions Optimize base (e.g., Et3N). Allow warming to RT or heat gently. Add catalytic DMAP for hindered substrates. check_conditions->solution_conditions No check_workup Was the product lost during workup/extraction? check_side_reactions->check_workup No solution_side_reactions Adjust stoichiometry. Lower reaction temperature. Add sulfonyl chloride slowly. check_side_reactions->solution_side_reactions Yes solution_workup Saturate aqueous layer with brine. Use a more polar extraction solvent. Check aqueous layer for product. check_workup->solution_workup Yes end Yield Improved check_workup->end No, problem is elsewhere solution_reagents->end solution_conditions->end solution_side_reactions->end solution_workup->end

Caption: A decision tree for troubleshooting low-yielding sulfonylation reactions.

Common Sulfonylation Side Reactions

This diagram illustrates the desired reaction pathway versus common competing side reactions.

SideReactions cluster_main Reaction Pathways Reagents R-OH / R-NH₂ + (4-Br-2-F-Ph)CH₂SO₂Cl + Base DesiredProduct Desired Product R-OSO₂CH₂(Ph-2F-4Br) or R-NHSO₂CH₂(Ph-2F-4Br) Reagents->DesiredProduct Desired Substitution Hydrolysis Side Reaction: Hydrolysis Reagents->Hydrolysis Trace H₂O Elimination Side Reaction: Elimination (from R-OH) Reagents->Elimination Strong Base / Heat HydrolysisProduct Inactive Sulfonic Acid (4-Br-2-F-Ph)CH₂SO₃H Hydrolysis->HydrolysisProduct EliminationProduct Alkene Elimination->EliminationProduct

Caption: Desired substitution versus common side reactions in sulfonylation.

Experimental Protocols

Protocol 1: General Procedure for Sulfonylation of an Alcohol

This protocol provides a robust starting point for the sulfonylation of a primary or secondary alcohol.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, add the alcohol (1.0 equiv.) and anhydrous dichloromethane (DCM, to make a 0.1-0.5 M solution).[3]

  • Cooling: Place the flask in an ice-water bath (0 °C).

  • Addition of Base: Add triethylamine (Et₃N, 1.5 equiv.) to the stirred solution. If the alcohol is hindered, add 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.) at this stage.[3]

  • Addition of Sulfonyl Chloride: In a separate dry vial, dissolve (4-Bromo-2-fluorophenyl)methanesulfonyl chloride (1.2 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the alcohol solution over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the consumption of the starting alcohol by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Reactions are typically complete within 2-12 hours.[3]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.[3]

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1M HCl, water, and finally, brine.[3]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[3]

  • Purification: Purify the crude sulfonate ester by flash column chromatography on silica gel.

Protocol 2: Quality Check for Sulfonyl Chloride Reagent

Use this quick test to determine if your sulfonyl chloride is still active.

  • Setup: In a small vial, dissolve benzylamine (approx. 20 mg, 1.0 equiv) in anhydrous DCM (1 mL). Add triethylamine (1.5 equiv).

  • Reaction: Add a small sample of the (4-Bromo-2-fluorophenyl)methanesulfonyl chloride (approx. 1.2 equiv).

  • Analysis: Stir at room temperature for 15 minutes. Spot the starting benzylamine and the reaction mixture on a TLC plate.

  • Result: If the sulfonyl chloride is active, you should see complete or near-complete consumption of the benzylamine and the appearance of a new, less polar product spot (the sulfonamide). If little to no reaction has occurred, the sulfonyl chloride has likely hydrolyzed and should be discarded.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • BenchChem. (2025).
  • Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., Gilon, C., & Kaspi, A. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816.
  • BenchChem. (2025).
  • ResearchGate. (2017). (PDF) DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • BenchChem. (2025). Technical Support Center: Preventing Hydrolysis of Pyrazine-2-sulfonyl chloride during Workup. BenchChem.
  • BenchChem. (2025).
  • Guidechem. (2021).
  • Paquette, L. A., & Zard, S. Z. (1981). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic, (2), 253-264.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Antonchick, A. P., & Samanta, R. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 78(8), 3667–3675.
  • Beilstein Journals. (n.d.). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • ACS Publications. (2009).
  • Quora. (2017). Which of the following is more basic, pyridine or triethyamine?.
  • ResearchGate. (n.d.).
  • University of Rochester Chemistry Department. (n.d.). How to Improve Your Yield.
  • Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • Google Patents. (n.d.).
  • University of Rochester Chemistry Department. (n.d.). How To: Monitor by TLC.
  • ResearchGate. (2014). How to purify a sulfonated porphyrins or the other organic compounds?.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
  • Allen. (n.d.). Pyridine is less basic than triethylamine because.
  • BenchChem. (2025). understanding the volatile nature and strong basicity of triethylamine in organic synthesis.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • WordPress.com. (2017). Using TLC to monitor a reaction | chemlegin.
  • askIITians. (2025). Pyridine is less basic than triethylamine because.
  • Vedantu. (n.d.). Pyridine is less basic than triethylamine because A class 11 chemistry CBSE.
  • Pearson. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs.
  • ResearchGate. (n.d.).
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.).
  • PubChemLite. (n.d.). (4-bromo-2-fluorophenyl)methanesulfonyl chloride (C7H5BrClFO2S).
  • BenchChem. (n.d.). alternative solvents for reactions involving (2-bromophenyl)methanesulfonyl chloride.
  • BLD Pharm. (n.d.). 1178830-06-2|(4-Bromo-2-fluorophenyl)methanesulfonyl chloride.

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Technical Support Center: Troubleshooting Side Reactions of Benzylsulfonyl Chlorides with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers working with benzylsulfonyl chlorides and amines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during sulfonamide synthesis. Our goal is to equip you with the expertise to not only solve problems but also to understand the underlying chemical principles for more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but the yield of my desired sulfonamide is very low. What are the most likely reasons for this?

A1: Low yields in sulfonamide synthesis are a common issue and can often be attributed to several factors. The most prevalent is the inherent instability of the benzylsulfonyl chloride starting material, which is highly susceptible to hydrolysis.[1] Any moisture present in the reaction, whether in the solvent, glassware, or amine starting material, will lead to the formation of the corresponding sulfonic acid, which is unreactive towards the amine.

Another key factor is the reaction temperature. While many standard sulfonamide syntheses proceed well at 0 °C, slowly warming to room temperature, some less reactive amines may require heating to drive the reaction to completion.[1] Conversely, excessive heat can promote side reactions and decomposition. Finally, the choice of base is critical for scavenging the HCl generated during the reaction. An inappropriate base, either too weak or sterically hindered, can lead to a buildup of HCl, which protonates the amine, rendering it non-nucleophilic.[1]

Q2: I see multiple spots on my TLC plate after the reaction. What are the common side products when reacting benzylsulfonyl chloride with a primary amine?

A2: The formation of multiple products is a frequent challenge, especially with primary amines. The two most common side products are:

  • Benzenesulfonic Acid: This arises from the hydrolysis of benzylsulfonyl chloride by water.[2] It will appear as a polar spot on your TLC plate.

  • Di-sulfonated Amine: Primary amines have two N-H bonds, and it is possible for both to react with benzylsulfonyl chloride, leading to the formation of a di-sulfonylated byproduct, R-N(SO₂Bn)₂. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction is run at elevated temperatures for an extended period.

Q3: How do I choose the right base for my reaction? Does it matter if I use pyridine versus triethylamine?

A3: The choice of base is crucial and can significantly impact the reaction's success. The primary role of the base is to neutralize the HCl produced.[1] Both pyridine and triethylamine are commonly used, but they have different properties that can be leveraged.

  • Pyridine: With a pKa of its conjugate acid around 5.2, pyridine is a moderately effective base.[3] It can also act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then more readily attacked by the amine.[3]

  • Triethylamine (TEA): TEA is a stronger, non-nucleophilic base (pKa of its conjugate acid is ~10.7). Its bulkiness can sometimes be a disadvantage if the amine substrate is also sterically hindered.[4]

For weakly nucleophilic amines, a stronger base like TEA might be necessary to effectively scavenge the HCl. However, for sterically demanding reactions, the smaller profile of pyridine might be advantageous. It is often a matter of empirical optimization for your specific substrate combination.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of your desired sulfonamide, work through the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_temp Review Reaction Temperature check_moisture->check_temp No solution_anhydrous Use Anhydrous Solvents & Dry Glassware check_moisture->solution_anhydrous Yes check_base Evaluate Base Choice check_temp->check_base Optimal solution_optimize_temp Optimize Temperature (0°C to reflux) check_temp->solution_optimize_temp Suboptimal check_amine Assess Amine Reactivity check_base->check_amine Effective solution_change_base Screen Different Bases (Pyridine, TEA, etc.) check_base->solution_change_base Ineffective solution_forcing_conditions Use Forcing Conditions or Protecting Groups check_amine->solution_forcing_conditions Poor Nucleophile

Caption: A decision-making workflow for troubleshooting low product yield.

Detailed Steps:

  • Eliminate Moisture: Benzylsulfonyl chloride is highly sensitive to moisture.

    • Action: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and if possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored benzylsulfonyl chloride.[1]

  • Optimize Reaction Temperature: The optimal temperature depends on the reactivity of your amine.

    • Action: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating or refluxing.[1]

  • Re-evaluate Your Base: The base must be strong enough to neutralize HCl but not so hindered that it cannot access the proton.

    • Action: If using a hindered base like diisopropylethylamine (DIPEA) with a hindered amine, consider switching to a smaller base like pyridine. If your amine is a weak nucleophile, a stronger base like triethylamine may be required.[4]

  • Address Poor Amine Nucleophilicity: Amines with electron-withdrawing groups or significant steric hindrance may react slowly.

    • Action: For these challenging substrates, you may need to use more forcing conditions such as higher temperatures and longer reaction times. Alternatively, if the amine has other reactive functional groups, consider using a protecting group strategy. For example, a Boc-protection of a primary amine can be employed before sulfonylation.[5][6]

Issue 2: Presence of Multiple Products (Side Reactions)

The appearance of multiple spots on a TLC plate indicates the formation of side products. Here’s how to address the most common ones.

Reaction Pathways: Desired vs. Side Reactions

cluster_main Main Reaction Pathways cluster_side Common Side Reactions BnSO2Cl Benzylsulfonyl Chloride Desired_Product Desired Sulfonamide (R-NHSO2Bn) BnSO2Cl->Desired_Product + Amine, Base Hydrolysis_Product Sulfonic Acid (BnSO3H) BnSO2Cl->Hydrolysis_Product + Water Amine Primary Amine (R-NH2) Amine->Desired_Product Disulfonated_Product Di-sulfonated Amine (R-N(SO2Bn)2) Desired_Product->Disulfonated_Product + BnSO2Cl (excess) Water Water (H2O)

Sources

Technical Support Center: Controlling Exotherms When Adding (4-Bromo-2-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling (4-Bromo-2-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive sulfonylating agent. Our goal is to provide you with the in-depth knowledge and practical troubleshooting advice required to manage its inherent reactivity, specifically focusing on the control of exothermic events to ensure safe, efficient, and reproducible outcomes in your experiments.

Frequently Asked Questions (FAQs): Understanding the Core Reactivity

This section addresses fundamental questions regarding the chemical nature of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride and the principles behind its exothermic behavior.

Q1: What is the primary reason that adding (4-Bromo-2-fluorophenyl)methanesulfonyl chloride is often exothermic?

A: The significant exotherm observed upon the addition of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride stems from the high electrophilicity of the sulfur atom within the sulfonyl chloride group (-SO₂Cl). This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which strongly withdraw electron density. This makes the sulfur atom an excellent target for nucleophiles such as amines, alcohols, or even water.[1] The formation of a new, stable bond with the nucleophile is a thermodynamically favorable process that releases a substantial amount of energy as heat.[2][3]

Q2: Beyond the exotherm, what are the primary hazards associated with this reagent?

A: (4-Bromo-2-fluorophenyl)methanesulfonyl chloride and related sulfonyl chlorides are classified as corrosive and moisture-sensitive compounds.[4][5] Key hazards include:

  • Corrosivity: The compound can cause severe burns to the skin, eyes, and mucous membranes.[4][5][6] Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE).

  • Reaction with Water (Hydrolysis): It reacts with water or moisture, including humidity in the air, to produce corrosive and toxic gases: hydrogen chloride (HCl) and the corresponding sulfonic acid.[4][7][8] This reaction is also exothermic.

  • Thermal Decomposition: At elevated temperatures, which can be reached during an uncontrolled exotherm, the compound can decompose to release irritating and toxic vapors, including sulfur oxides, hydrogen bromide, and hydrogen chloride gas.[4]

Q3: What key experimental factors influence the intensity of the exotherm?

A: Several factors dictate the rate of heat generation. Understanding and controlling these is critical for safety:

  • Rate of Addition: Rapid addition of the sulfonyl chloride leads to a rapid release of heat that can overwhelm the cooling capacity of the system, potentially leading to a thermal runaway.[9][10]

  • Concentration: More concentrated reaction mixtures will generate more heat per unit volume. Using a suitable inert solvent helps to dissipate the heat generated.[9]

  • Temperature: While lower temperatures are used to control the reaction, excessively low temperatures can slow the reaction rate significantly, potentially allowing the unreacted reagent to accumulate. A subsequent, uncontrolled temperature increase could then lead to a dangerous, delayed exotherm.[9]

  • Mixing Efficiency: Inadequate stirring can create localized "hot spots" where the concentration of reagents is high, leading to a rapid temperature spike in that area.[9]

  • Nucleophile Reactivity: The nature of the nucleophile plays a role. Highly nucleophilic reagents (e.g., primary amines) will typically react more rapidly and generate heat more quickly than less reactive nucleophiles.

Q4: What are the scientific consequences of a poorly controlled exotherm?

A: An uncontrolled exotherm compromises both safety and experimental integrity. The consequences include:

  • Thermal Runaway: A dangerous situation where the reaction rate increases due to the temperature rise, which in turn accelerates heat production, creating a positive feedback loop.[10]

  • Product and Reagent Degradation: The desired product, as well as the starting materials, can decompose at the elevated temperatures of an uncontrolled exotherm, leading to significantly lower yields.[9]

  • Formation of Impurities: Side reactions are often accelerated at higher temperatures, leading to the formation of unwanted byproducts and a more complex purification process.[2][9]

Troubleshooting Guide: Addressing Real-Time Experimental Challenges

This section provides clear, actionable steps for common issues encountered during the addition of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride.

Q1: "My reaction temperature is spiking rapidly and exceeding the set point! What is my immediate course of action?"

A: This indicates that the rate of heat generation is exceeding the rate of heat removal. Act immediately and methodically.

Emergency Action Plan for Temperature Spikes

observe Observe: Rapid Temperature Rise stop_addition Step 1: Immediately Stop Addition Cease adding the sulfonyl chloride. observe->stop_addition enhance_cooling Step 2: Enhance Cooling - Lower cryostat temperature. - Add more dry ice to bath. - Ensure good vessel-coolant contact. stop_addition->enhance_cooling increase_stirring Step 3: Increase Stirring Rate Improve heat transfer and prevent hot spots. enhance_cooling->increase_stirring decision Is Temperature Still Rising? increase_stirring->decision quench Step 4 (If Necessary): Execute Pre-Planned Quench Add pre-chilled, appropriate quenching agent. decision->quench  Yes stabilized Outcome: Temperature Stabilized Resume addition at a much slower rate once stable. decision->stabilized  No

Caption: Immediate actions for a thermal runaway event.

Q2: "I see fumes and localized bubbling right where the sulfonyl chloride solution is being added. What's happening?"

A: This is a classic sign of poor mixing and an overly concentrated addition. The sulfonyl chloride is reacting very quickly in a small volume before it can be dispersed into the bulk solution. The fumes are likely hydrogen chloride gas from a reaction with trace moisture or the nucleophile.[4]

  • Solution:

    • Improve Agitation: Ensure your stirring is vigorous enough to create a deep vortex. This promotes rapid dispersion of the added reagent.[9]

    • Sub-surface Addition: If possible, position your addition funnel or needle so the reagent is introduced below the surface of the reaction mixture, directly into the well-stirred region.

    • Dilute the Reagent: Consider diluting the (4-Bromo-2-fluorophenyl)methanesulfonyl chloride in a small amount of the reaction solvent before adding it. This will lower its initial concentration upon entry.

Q3: "My reaction had a noticeable exotherm, but my final yield is very low. What is the likely cause?"

A: A significant, even if controlled, exotherm can still be detrimental to your yield. The elevated local temperature, even for a short period, can cause degradation of either your starting material or, more commonly, your desired product.[9] Sulfonamides and sulfonate esters can be sensitive to high temperatures. Review your purification data (TLC, LCMS) for an increase in impurity spots compared to a reaction run under stricter temperature control.

Q4: "How do I safely quench a reaction involving unreacted (4-Bromo-2-fluorophenyl)methanesulfonyl chloride?"

A: Quenching is a critical step to safely neutralize any remaining reactive sulfonyl chloride. A poorly executed quench can itself be dangerously exothermic.

  • Recommended Procedure: The safest method is a "reverse quench." Prepare a separate flask containing a stirred, cold (0 °C) solution of a mild base, like aqueous sodium bicarbonate. Slowly transfer your reaction mixture into this quenching solution. This ensures the sulfonyl chloride is always being added to an excess of the quenching agent, which helps control the exotherm. Never add water or base directly to the main reaction vessel, as this can create a violent, localized exotherm.[1]

Core Protocols & Data for Safe Handling

Adherence to a validated Standard Operating Procedure (SOP) is paramount for safety and reproducibility.

Protocol 1: General SOP for Controlled Addition of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride (Lab Scale)
  • Preparation & PPE:

    • Conduct all operations in a certified chemical fume hood.[11]

    • Wear appropriate PPE: chemical-resistant nitrile or neoprene gloves, a flame-resistant lab coat, and tightly fitting safety goggles with a face shield.[5][12][13]

    • Ensure an emergency eyewash and shower station are directly accessible.[11]

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet.

    • Dissolve the nucleophile (e.g., amine) and any base (e.g., triethylamine, pyridine) in a suitable inert solvent (e.g., Dichloromethane, THF).

    • Place the flask in a cooling bath (ice/water, ice/salt, or dry ice/acetone) and cool the solution to the target temperature (e.g., 0 °C).[1]

  • Reagent Addition:

    • Dissolve the (4-Bromo-2-fluorophenyl)methanesulfonyl chloride in a portion of the same inert solvent in a dropping funnel or syringe pump.

    • CRITICAL STEP: Add the sulfonyl chloride solution dropwise to the cooled, stirred reaction mixture over a prolonged period (e.g., 1-2 hours).[9]

    • Monitor the internal reaction temperature closely. The addition rate should be adjusted to ensure the temperature does not rise more than 2-3 °C above the set point.[2]

  • Reaction and Quenching:

    • After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period to ensure completion.

    • Perform a reverse quench by slowly transferring the reaction mixture to a separate flask containing a stirred, pre-chilled aqueous solution of sodium bicarbonate.

Data Summary: Recommended Operational Parameters

The following table provides general guidelines. These should be optimized for your specific reaction conditions and scale.

ParameterGuideline / RecommendationRationale
Reaction Temperature 0 °C to 25 °CBalances reaction rate with exotherm control. Lower temperatures are generally safer for initial trials.[2][9]
Solvent Inert solvents (e.g., DCM, THF, Acetonitrile)Solubilizes reagents and acts as a heat sink to help dissipate thermal energy.[9]
Reagent Concentration 0.1 M to 0.5 MLower concentrations reduce the rate of heat generation per unit volume.
Addition Rate (Lab Scale) 0.5 - 2.0 mL/minute (via syringe pump)Slow, controlled addition is the most critical factor in preventing thermal runaway.[10]
Stirring Speed >300 RPM (ensure deep vortex)Prevents localized concentration and temperature gradients ("hot spots").[9]
References
  • Mac-Chem. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Google Patents. (n.d.). US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
  • Taylor & Francis Online. (2024, June 7). Temperature control of sulfonation reaction in a semi-batch reactor. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Sulfonation Chemistry – more sustainable approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

  • NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • Reddit. (2021, November 23). How dangerous is thionyl chloride?. Retrieved from [Link]

  • ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • Georganics. (2011, February 14). SAFETY DATA SHEET - (4-FLUOROPHENYL)METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

Sources

Minimizing desulfonylation during (4-Bromo-2-fluorophenyl)methanesulfonyl chloride workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Desulfonylation in (4-Bromo-2-fluorophenyl)methanesulfonyl Chloride Workup

Product: (4-Bromo-2-fluorophenyl)methanesulfonyl chloride CAS: 1178830-06-2 Application: Pharmaceutical Intermediate / Sulfonylation Reagent Document Type: Troubleshooting Guide & Best Practices

Executive Summary: The Instability of Benzylic Sulfonyl Chlorides

Researchers often underestimate the fragility of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride compared to its aryl counterparts (e.g., tosyl chloride). The presence of the methylene spacer (


) between the aromatic ring and the sulfonyl group introduces a critical vulnerability: 

-proton acidity
.

Under basic conditions or thermal stress, these


-protons can be abstracted, leading to the formation of a transient sulfene intermediate  (

). This intermediate is the primary vector for desulfonylation (loss of

), leading to the formation of stilbenes, benzyl chlorides, or polymeric tars.

Core Rule: To prevent desulfonylation, the workup must be Cold (0°C) , Acidic/Neutral , and Fast .

Troubleshooting Guide (FAQ Format)

Q1: My product turned into a viscous oil or solid that lacks the sulfonyl peaks in NMR. What happened?

Diagnosis: Thermal Desulfonylation via Sulfene Elimination. Cause: You likely exposed the crude mixture to temperatures above 20°C during concentration or used a basic wash (e.g.,


) that was too strong or too warm. The combination of the electron-withdrawing fluorine and the sulfonyl group makes the benzylic protons highly acidic (

). Base abstraction generates a sulfene, which rapidly extrudes

to form the benzyl chloride or dimerizes to a stilbene derivative. Solution:
  • Temperature Control: Never heat the rotary evaporator bath above 25°C. Use a high-vacuum pump to remove solvents at low temperatures.

  • Avoid Strong Bases: Do not use NaOH or concentrated carbonate washes. If neutralization is required, use cold dilute

    
     or water, and separate phases immediately.
    
Q2: I see a significant loss of yield after aqueous workup, with formation of the sulfonic acid.

Diagnosis: Hydrolysis. Cause: Benzylic sulfonyl chlorides hydrolyze faster than aryl sulfonyl chlorides due to the lower steric hindrance at the sulfur atom. Prolonged contact with water, especially if the organic phase is not effectively dried, accelerates this. Solution:

  • Phase Separation: Use a "Phase Cut" approach. Wash quickly with ice-cold water/brine and separate layers within 5 minutes.

  • Drying: Dry the organic layer vigorously with anhydrous

    
     (not 
    
    
    
    , as
    
    
    is faster and more efficient) immediately after separation.
Q3: During the reaction quench, the mixture foamed violently and turned black.

Diagnosis: Uncontrolled Exotherm & Decomposition. Cause: If the reaction (likely oxidative chlorination of a thiol or disulfide) was quenched too fast, the heat generated accelerated the decomposition of the product. Solution:

  • Quench Protocol: Quench the reaction mixture into crushed ice with vigorous stirring, maintaining the internal temperature below 5°C.

Recommended "Cold-Acidic" Workup Protocol

This protocol is designed to minimize the residence time of the unstable sulfonyl chloride in the presence of water and heat.[1]

Prerequisites:

  • Cooling: Pre-cool all wash buffers (Water, Brine) to 0°C.

  • Solvent: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (DCM is preferred for solubility).

Step-by-Step Procedure:

  • Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and water. Stir vigorously until the ice melts.

  • Extraction: Extract the aqueous layer twice with cold DCM.

  • Wash (Critical Step):

    • Combine organic layers.[2]

    • Wash once with cold (

      
      C) 1% HCl or water (to remove bulk acid/oxidants).
      
    • Wash once with cold saturated Brine.

    • Note: Avoid bicarbonate washes unless absolutely necessary to remove excess acid. If used, keep it <5°C and contact time <2 mins.

  • Drying: Dry over anhydrous

    
     for 10-15 minutes at room temperature (do not heat). Filter.
    
  • Concentration:

    • Set rotary evaporator bath to 20°C .

    • Use high vacuum to remove solvent.

    • Stop before complete dryness if the product is an oil; if a solid, dry until a paste forms, then switch to a vacuum manifold/Schlenk line.

  • Purification: If the crude is impure, recrystallize from a mixture of DCM/Hexanes (or Toluene/Heptane) at -20°C. Do not distill.

Mechanistic Insight: The Sulfene Pathway

The primary failure mode for (4-Bromo-2-fluorophenyl)methanesulfonyl chloride is the Sulfene Elimination-Dimerization pathway. Unlike simple hydrolysis, this pathway is irreversible and destructive.

Mechanism Description:

  • Deprotonation: A base (B:) removes a benzylic proton.

  • Elimination: Chloride is expelled, forming the Sulfene (

    
    ).
    
  • Decomposition: The sulfene is highly electrophilic and unstable. It can:

    • Lose

      
       to form a carbene/benzyl chloride.
      
    • Dimerize to form stilbenes.

    • React with water to form sulfonic acid.

Visualization of Decomposition Pathway:

Desulfonylation Start (4-Bromo-2-fluorophenyl) methanesulfonyl chloride Base Base / Heat (Deprotonation) Start->Base Intermediate Sulfene Intermediate [Ar-CH=SO2] Base->Intermediate -HCl Path1 Desulfonylation (-SO2) Intermediate->Path1 Path2 Hydrolysis (+H2O) Intermediate->Path2 Prod1 Benzyl Chloride / Stilbene (Irreversible Loss) Path1->Prod1 Prod2 Sulfonic Acid (Water Soluble) Path2->Prod2

Caption: The base-mediated decomposition pathway of benzylic sulfonyl chlorides via the reactive sulfene intermediate.

Workup Decision Matrix

Use this logic flow to determine the safest isolation method based on your observation of the crude reaction mixture.

WorkupLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Liquid Liquid / Oil CheckState->Liquid Solid Precipitate / Solid CheckState->Solid ActionLiquid 1. Dilute with DCM 2. Ice-Water Quench 3. Cold Phase Cut Liquid->ActionLiquid ActionSolid 1. Filter Solid directly 2. Wash with cold Hexane/Water 3. Vacuum Dry Solid->ActionSolid Purify Purification Needed? ActionLiquid->Purify ActionSolid->Purify Recryst Recrystallize (DCM/Hexane, -20°C) Purify->Recryst Yes Distill Do NOT Distill (Explosion/Decomp Risk) Purify->Distill Avoid

Caption: Decision tree for the safe isolation and purification of benzylic sulfonyl chlorides.

References

  • King, J. F., & Durst, T. (1962). Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines. Canadian Journal of Chemistry, 40(5), 882-884.

  • BenchChem Technical Support. (2025). Technical Guide: Synthesis and Mechanism of (2-bromophenyl)methanesulfonyl chloride.

  • Organic Syntheses. Phenylmethanesulfonyl Chloride. Org. Synth. 1981, 60, 121.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Sulfonyl Chloride Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone.[1][2] Its high reactivity makes it an invaluable intermediate for introducing sulfonyl moieties into a vast array of molecules, thereby modulating their biological and physicochemical properties.[1] Accurate and efficient characterization of these compounds is paramount, and Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and accessible analytical technique for this purpose.[3][4] This guide provides an in-depth comparison and analysis of the FTIR spectral features of sulfonyl chlorides, grounded in experimental data and established spectroscopic principles.

The "Molecular Fingerprint": Understanding the Vibrational Modes of Sulfonyl Chlorides

FTIR spectroscopy probes the vibrational modes of a molecule.[5][6] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint.[5][6] For the sulfonyl chloride group, the most prominent and diagnostic vibrations are the asymmetric and symmetric stretching of the sulfonyl (SO₂) group and the stretching of the sulfur-chlorine (S-Cl) bond.

The most characteristic feature in the FTIR spectrum of a sulfonyl chloride is a pair of strong absorption bands arising from the stretching vibrations of the SO₂ group.[3][7]

  • Asymmetric S=O Stretching: This high-frequency band is typically observed in the range of 1370–1410 cm⁻¹ .[3][4][7] It is an intense and sharp absorption, making it a primary indicator for the presence of the sulfonyl chloride moiety.

  • Symmetric S=O Stretching: Complementing the asymmetric stretch, a second strong band appears at a lower frequency, generally between 1185–1204 cm⁻¹ .[3][4][7] The presence of this distinct doublet is a reliable confirmation of the sulfonyl group.

The exact positions of these bands can be influenced by the electronic nature of the substituent (R) attached to the sulfur atom. Electron-withdrawing groups can shift these frequencies to higher wavenumbers, while electron-donating groups may cause a shift to lower wavenumbers. This phenomenon is a key aspect of spectral interpretation and can provide valuable structural information.

The stretching vibration of the sulfur-chlorine (S-Cl) bond provides another, albeit more subtle, clue to the presence of a sulfonyl chloride. This absorption is typically found in the lower frequency "fingerprint" region of the spectrum, often between 300-420 cm⁻¹ .[8] Its intensity is generally weaker than the SO₂ stretching bands, and its position can be more variable. However, its identification can be crucial for distinguishing sulfonyl chlorides from other sulfonyl-containing compounds.

Comparative Analysis: Distinguishing Sulfonyl Chlorides from Related Functional Groups

A common challenge in spectral analysis is differentiating between structurally similar functional groups. In the case of sulfonyl chlorides, it is essential to distinguish them from sulfones, sulfonates, and sulfates, which also contain the sulfonyl group.

Functional GroupAsymmetric S=O Stretch (cm⁻¹)Symmetric S=O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
Sulfonyl Chloride (R-SO₂Cl) 1370–1410 (Strong) [3][7]1185–1204 (Strong) [3][7]S-Cl Stretch: 300-420 [8]
Sulfone (R-SO₂-R')1284–1315 (Strong)[9]1120–1160 (Strong)N/A
Sulfonate (R-SO₃⁻)1372–1335 (Strong)[7]1195–1168 (Strong)[7]S-O Stretch: 1000-750[10]
Sulfate (R-O-SO₂-O-R')1415–1380 (Strong)[7]1200–1185 (Strong)[7]N/A

Key Differentiators:

  • Sulfones: The S=O stretching bands in sulfones appear at significantly lower wavenumbers compared to sulfonyl chlorides.[9]

  • Sulfonates: While the S=O stretching frequencies of sulfonates are closer to those of sulfonyl chlorides, the absence of the S-Cl stretching band and the presence of strong S-O stretching bands in the 1000-750 cm⁻¹ region are distinguishing features.[7][10]

  • Sulfates: The asymmetric S=O stretch in sulfates can overlap with that of sulfonyl chlorides; however, the symmetric stretch is typically at a slightly higher frequency.[7] The overall spectral pattern and the chemical context are crucial for differentiation.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Sulfonyl Chloride

The following protocol outlines a standard procedure for obtaining an FTIR spectrum of a solid sulfonyl chloride using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[1]

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or ZnSe crystal)[1]

  • Solid sulfonyl chloride sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)[1]

  • Lint-free wipes

Step-by-Step Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and dry.[1]

    • Record a background spectrum to compensate for atmospheric and instrumental interferences.[1] This step is critical for obtaining a clean sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sulfonyl chloride sample onto the center of the ATR crystal.[1]

    • Lower the ATR press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal.[1]

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹.[1]

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).[1]

  • Data Processing and Analysis:

    • Perform any necessary data processing, such as baseline correction.[1]

    • Identify the characteristic absorption bands for the sulfonyl chloride functional group, paying close attention to the asymmetric and symmetric S=O stretching frequencies.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes to prevent cross-contamination.[1]

Visualizing the Workflow and Key Concepts

To further clarify the process and the underlying principles, the following diagrams illustrate the experimental workflow and the key vibrational modes of the sulfonyl chloride functional group.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Ensures accuracy Apply_Sample Apply Solid Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Firm Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹) Apply_Pressure->Acquire_Spectrum Process_Data Process Data (e.g., Baseline Correction) Acquire_Spectrum->Process_Data Identify_Peaks Identify Characteristic SO₂ & S-Cl Peaks Process_Data->Identify_Peaks Compare Compare with Reference Spectra Identify_Peaks->Compare

Caption: Experimental workflow for FTIR analysis of a sulfonyl chloride using an ATR accessory.

Caption: Key vibrational stretching modes of the sulfonyl chloride functional group.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid and reliable identification of sulfonyl chloride functional groups. By understanding the characteristic absorption bands of the SO₂ and S-Cl stretching vibrations and how they compare to related sulfur-containing functionalities, researchers can confidently characterize their molecules. The combination of strong, distinct peaks in the mid-infrared region and a confirmatory band in the fingerprint region provides a high degree of certainty in structural elucidation. Adherence to proper experimental protocols ensures the acquisition of high-quality, reproducible data, which is fundamental to robust scientific research and development.

References

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • VPL. (n.d.). Sulfuryl chloride (SO₂Cl₂). [Link]

  • Gillespie, R. J., & Robinson, E. A. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(2), 453-457. [Link]

  • Mary, Y. S., et al. (2015). Molecular structure, vibrational spectroscopic, first hyperpolarizability, NBO and HOMO, LUMO studies of P-Iodobenzene sulfonyl chloride. ResearchGate. [Link]

  • Birchall, T., & Gillespie, R. J. (1966). THE VIBRATIONAL SPECTRA OF SULPHURYL AND THIONYL HALIDES. Spectrochimica Acta, 22(3), 545-551. [Link]

  • Chemistry. (n.d.). Sulfonates infrared spectra. [Link]

  • Sambathkumar, K., et al. (2020). FT-IR spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. ResearchGate. [Link]

  • Xu, L., et al. (2009). [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. Guang Pu Xue Yu Guang Pu Fen Xi, 29(7), 1835-1838. [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • MSE 313 Jr lab manual. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]

  • University of the West Indies, Mona. (2019, January 19). Infrared Spectroscopy and Modes of Vibrations. [Link]

  • Zaid, N. W. M., et al. (2021). Identifying Chloride Content For Corrosion Under Insulation By Analytical Technique. Research Progress in Mechanical and Manufacturing Engineering, 2(1), 11-19. [Link]

  • Sheng, H., et al. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion-Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry, 94(22), 7928–7935. [Link]

  • Karlsruhe Institute of Technology. (2021, November 15). Telling sulfates apart using x-ray spectroscopy. [Link]

  • Santos, J. R., et al. (2017). Application of Fourier-transform infrared spectroscopy for the determination of chloride and sulfate in wines. ResearchGate. [Link]

Sources

13C NMR chemical shifts of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride , a critical building block in the synthesis of sulfonamide-based bioactives.

Instead of a generic listing, this guide structures the analysis around comparative spectral performance , contrasting the target compound with its non-fluorinated analogs and synthetic precursors to aid in precise structural elucidation.

Structural Analysis & Assignments

The introduction of the fluorine atom at the ortho position and the sulfonyl chloride moiety at the benzylic position creates a unique electronic environment. The 13C NMR spectrum is characterized by C-F coupling patterns (doublets) and a significant deshielding of the benzylic carbon .

Core Structure & Numbering
  • Compound: (4-Bromo-2-fluorophenyl)methanesulfonyl chloride

  • CAS: 1178830-06-2

  • Formula: C7H5BrClFO2S

  • Key Feature: The

    
     group appears significantly downfield compared to benzyl halides.
    
Predicted vs. Analog-Derived Chemical Shifts (CDCl3)

Data synthesized from experimentally validated analogs ((4-Bromophenyl)methanesulfonyl chloride and 4-Bromo-2-fluorotoluene).

Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Note
Benzylic

-SO2Cl
64.5 – 66.0 Doublet (d) ~3 - 5 Hz Key Diagnostic Peak. Significantly deshielded by

.
Aromatic C2 C-F 160.0 – 162.5 Doublet (d) ~250 Hz Distinctive large coupling (

).
Aromatic C4 C-Br 123.5 – 125.0 Doublet (d) ~8 - 10 Hz Shielded by heavy atom effect (Br).
Aromatic C1 C-CH2 118.0 – 120.0 Doublet (d) ~15 Hz Upfield shift due to ortho-F shielding.
Aromatic C3 CH (Ortho to F) 119.5 – 121.0 Doublet (d) ~25 Hz Strong

coupling.
Aromatic C6 CH (Meta to F) 132.5 – 134.0 Singlet (s) < 2 Hz Minimal coupling; often appears as a singlet.
Aromatic C5 CH (Para to F) 128.0 – 129.5 Doublet (d) ~8 Hz

coupling.

Comparative Analysis: Product vs. Alternatives

This section compares the target product against its direct non-fluorinated analog and its synthetic precursor to demonstrate how NMR confirms identity and purity.

Comparison 1: Effect of Fluorination

Alternative: (4-Bromophenyl)methanesulfonyl chloride (Non-fluorinated)

FeatureTarget: (4-Br-2-F-phenyl)methanesulfonyl Cl Alternative: (4-Br-phenyl)methanesulfonyl Cl Interpretation
Symmetry Asymmetric (All Ar-C distinct)Symmetric (C2/C6 and C3/C5 equivalent)The target shows 6 distinct aromatic signals; the alternative shows only 4.[1][2]
Coupling Extensive C-F Splitting (Doublets)Singlets (No F coupling)C-F coupling confirms the regiochemistry of the fluorine substitution.
C1 Shift ~119 ppm (Shielded by ortho-F)~131 ppm The 12 ppm upfield shift of the ipso-carbon is the definitive marker for ortho-fluorination.
Comparison 2: Reaction Monitoring (Precursor vs. Product)

Precursor: 4-Bromo-2-fluorobenzyl bromide

FeaturePrecursor: Benzyl Bromide Product: Sulfonyl Chloride Performance Metric

Shift
~33.0 ppm ~65.0 ppm

ppm.
This massive downfield shift is the primary indicator of successful chlorosulfonylation.
Solubility High in Hexanes/Non-polarModerate in Polar AproticNMR in CDCl3 is recommended for both to maintain consistency.

Analyst Insight: When monitoring the reaction, the disappearance of the signal at 33 ppm and the emergence of the doublet at 65 ppm confirms the conversion of the benzyl bromide to the sulfonyl chloride.

Experimental Protocol: Optimal Resolution

To resolve the fine C-F coupling constants (3-5 Hz on the benzylic carbon), strict adherence to sample preparation is required.

Protocol: High-Resolution 13C NMR Sample Prep
  • Solvent Selection: Use CDCl3 (Deuterated Chloroform) neutralized with silver foil or basic alumina.

    • Reasoning: Sulfonyl chlorides are moisture sensitive. Acidic impurities in aged CDCl3 can accelerate hydrolysis to the sulfonic acid.

  • Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of solvent.

    • Reasoning: Higher concentrations improve the signal-to-noise ratio for the quaternary carbons (C-F and C-Br), which have long relaxation times.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to 3–5 seconds . The quaternary carbons (C1, C2, C4) require longer delays to integrate quantitatively.

    • Scans: Minimum 512 scans (due to splitting of intensity into doublets).

Visualization: Synthesis & Verification Workflow

The following diagram outlines the logical flow from synthesis to spectral verification, highlighting the critical checkpoints.

G Precursor Precursor: 4-Bromo-2-fluorobenzyl bromide (13C CH2: ~33 ppm) Reaction Reaction: Oxidative Chlorination (Thiourea / Cl2 / H2O) Precursor->Reaction Nucleophilic Sub Crude Crude Product (Mixture) Reaction->Crude Purification Purification: Recrystallization (Hexane/EtOAc) Crude->Purification NMR_Check 13C NMR Verification (CDCl3) Purification->NMR_Check Decision Check CH2 Shift: Is peak at ~65 ppm (d)? NMR_Check->Decision Decision->Reaction No (SM Remaining) Decision->Purification No (Impurities) Final Validated Product: (4-Bromo-2-fluorophenyl) methanesulfonyl chloride Decision->Final Yes

Caption: Workflow for the synthesis and spectroscopic validation of (4-Bromo-2-fluorophenyl)methanesulfonyl chloride, emphasizing the critical NMR checkpoint.

References

  • PubChem. (4-Bromophenyl)methanesulfonyl chloride | C7H6BrClO2S. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts - Benzyl and Alkyl Halides. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: (4-Bromo-2-fluorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(4-Bromo-2-fluorophenyl)methanesulfonyl chloride is a highly reactive electrophile used primarily as a sulfonylation reagent. Structurally, it combines a benzylsulfonyl chloride moiety with halogenated substitutions.

Immediate Hazards:

  • Corrosivity (Skin/Eye): Category 1B.[1] Causes severe burns and irreversible eye damage.

  • Water Reactivity: Reacts violently with moisture/water to release Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid.[2]

  • Lachrymator Potential: As a benzylsulfonyl chloride derivative, it possesses lachrymatory properties similar to benzyl halides.

The Golden Rule: Moisture exclusion is not just for yield; it is the primary safety control. Hydrolysis generates acidic gas clouds that can overwhelm standard laboratory ventilation if not managed at the source.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

Engineering Controls (Mandatory)
Control TypeSpecificationRationale
Primary Containment Chemical Fume Hood Must maintain face velocity >100 fpm. Sash at working height.
Atmosphere Inert Gas (N₂/Ar) Handle under positive pressure nitrogen to prevent hydrolysis.
Weighing Draft Shield / Static Control The powder is often static-prone; use an ionizing fan if available to prevent dispersal.

Personal Protective Equipment (PPE) Specifications

A. Hand Protection (The Critical Barrier)

Standard nitrile gloves are insufficient for prolonged contact. Sulfonyl chlorides are chlorinated organic compounds that can permeate thin nitrile (<4 mil) in minutes.

TaskRecommended Glove SystemTechnical Justification
Standard Handling (Weighing, Transfer)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Provides ~15-30 mins breakthrough time. The air gap between gloves traps permeating vapors.
Spill Cleanup / Bulk Transfer Silver Shield® (Laminate) under Nitrile Laminate films (EVOH/PE) are chemically impervious to chlorinated sulfonyls. Nitrile outer layer provides grip.[3]
Technique Note Immediate Change ProtocolIf a splash occurs, do not wipe. Remove the outer glove immediately.[4][5]
B. Eye & Face Protection[1][3][6][7][8][9][10]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Supplement: Face Shield (8-inch minimum) is required when working outside the fume hood (e.g., transporting material) or during the quenching phase where exotherms/splashing are risks.

  • Contraindication: Safety glasses with side shields are insufficient due to the risk of corrosive dust or liquid splash.

C. Respiratory Protection[2][3][9][10][11]
  • Primary: Fume hood.[3]

  • Secondary (Spill/Failure): Full-face respirator with Acid Gas (Yellow/Olive) and P100 (HEPA) combination cartridges.

    • Why? You need protection against both the solid particulate (powder) and the HCl gas released upon hydrolysis.

Operational Protocol: Handling & Reaction Setup

This workflow minimizes exposure and hydrolysis risk.

HandlingWorkflow Start Start: Material Retrieval Check Check: Is Glassware Oven-Dried? Start->Check Dry Action: Flame Dry/Oven Dry Purge with N2 Check->Dry No Weigh Weighing: Closed vessel Avoid metal spatulas Check->Weigh Yes Dry->Check Transfer Transfer: Syringe/Cannula (Liquid) Powder Funnel (Solid) Weigh->Transfer Reaction Reaction: Maintain Inert Atm Vent to Scrubber Transfer->Reaction

Figure 1: Safe Handling Workflow ensuring moisture exclusion and containment.

Key Procedural Insights:
  • Spatula Selection: Use porcelain, glass, or PTFE-coated spatulas. Stainless steel can suffer surface corrosion over time, introducing iron contaminants into your reaction.

  • Weighing: Do not weigh directly on the balance pan. Use a tared, screw-top vial. Open the stock bottle only inside the fume hood.

  • Solvent Choice: Ensure solvents (DCM, THF, etc.) are anhydrous. Water content >0.05% will consume the reagent and generate HCl, pressurizing the vessel.

Disposal & Emergency Quenching Protocol

NEVER dispose of unreacted sulfonyl chlorides directly into aqueous waste streams. This can cause "delayed-fuse" geysers in waste drums.

Quenching Chemistry

The goal is to convert the reactive sulfonyl chloride into a water-soluble, non-volatile sulfonate salt.



Step-by-Step Quenching Procedure[2][12]
  • Cool: Place the reaction vessel or waste beaker in an ice bath (0°C) .

  • Dilute: Add a non-reactive solvent (e.g., DCM or Toluene) if the material is neat.

  • Neutralize: Slowly add 10% Sodium Carbonate (Na2CO3) or Saturated Sodium Bicarbonate .

    • Warning: This releases CO2 gas.[6] Add dropwise to prevent foaming over.

    • Alternative: Use dilute Ammonium Hydroxide (NH4OH) if the sulfonamide byproduct is acceptable waste.

  • Test: Check pH. It must remain basic (pH > 9) to ensure complete hydrolysis.

DisposalLogic Waste Residual Material Cool Cool to 0°C (Ice Bath) Waste->Cool AddBase Add 10% Na2CO3 Dropwise Cool->AddBase Monitor Monitor CO2 Evolution & Exotherm AddBase->Monitor CheckPH Check pH > 9 Monitor->CheckPH CheckPH->AddBase pH < 9 Dispose Dispose as Halogenated Waste CheckPH->Dispose Stable

Figure 2: Controlled Quenching Logic to prevent waste container pressurization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Bromobenzenesulfonyl chloride.[7] (Used as surrogate for hazard classification).

  • Yale University EHS. (2023). Standard Operating Procedure: Corrosives.

  • Ansell Chemical Resistance Guide. (Permeation data for Nitrile vs. Laminate against Chlorinated Compounds).

Sources

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